molecular formula C9H19N B032323 2,2,6,6-Tetramethylpiperidine CAS No. 768-66-1

2,2,6,6-Tetramethylpiperidine

Cat. No.: B032323
CAS No.: 768-66-1
M. Wt: 141.25 g/mol
InChI Key: RKMGAJGJIURJSJ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its sterically hindered nitrogen atom, which makes it a valuable reagent in various chemical reactions. Its molecular formula is C9H19N, and it has a molar mass of 141.25 g/mol .

Chemical Reactions Analysis

Oxidation Reactions

TMP undergoes oxidation to form nitroxyl radicals and oxoammonium salts, which serve as critical intermediates in catalytic cycles.

Formation of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

Oxidation of TMP with hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in the presence of catalytic metal salts (e.g., NaBr) yields the stable nitroxyl radical TEMPO .

Reagents Conditions Products Yield References
H₂O₂, NaBr, KOH0–5°C, 24–48 hTEMPO85–90%
NaOCl, NaHCO₃RT, 1–2 hTEMPO>95%
O₂, CuClIonic liquid, RTAldehydes/Ketones (via TEMPO)70–95%

Key Mechanism :

  • Initial oxidation of TMP generates hydroxylamine intermediates.
  • Further oxidation produces TEMPO, a potent oxidant for alcohols .

Oxidation to Oxoammonium Salts

Electrochemical or chemical oxidation of TEMPO yields oxoammonium tetrafluoroborate (e.g., 4-acetamido-TEMPO⁺ BF₄⁻), a stoichiometric oxidant .

Substitution Reactions

TMP participates in substitution reactions at the nitrogen or piperidine ring positions.

Nitrogen-Allylation

Allylic chlorides react with TMP to form allylated tertiary amines under mild conditions .

Substrate Reagents Conditions Products Yield References
Allylic chloridesTMP, THF0–25°C, 2–6 hAllylated tertiary amines75–90%

Ring-Substitution

Cyclohexyl groups substitute at the 2,6-positions of TMP derivatives via radical stabilization .

Deprotonation and Metalation

TMP-derived bases, such as lithium tetramethylpiperidide (LiTMP), enable selective deprotonation of weakly acidic substrates.

Lithium Tetramethylpiperidide (LiTMP)

LiTMP, formed by deprotonating TMP with n-BuLi, is a strong, non-nucleophilic base .

Substrate Reagents Conditions Products Yield References
EpoxidesLiTMP, THF-78°C, 1 hα-Lithiated epoxides80–95%
MethoxyarenesLiTMP, TMEDART, 12 hDeprotonated arenes60–85%

Applications :

  • LiTMP facilitates stereoselective α-lithiation of epoxides for oxacarbenoid formation .
  • Enables ortho-lithiation of pyridine derivatives .

Radical-Mediated Reactions

TMP derivatives like TEMPO act as radical scavengers or mediators in polymerization and oxidation .

Reaction Role of TMP Derivative Applications References
Controlled radical polymerizationTEMPO mediates chain growthSynthesis of well-defined polymers
Alcohol oxidationTEMPO/O₂ catalytic systemGreen oxidation of alcohols

Scientific Research Applications

Applications in Organic Synthesis

Deprotonation Reactions
TMP serves as a base in deprotonation reactions due to its non-nucleophilic nature. It effectively abstracts protons from acidic carbon atoms to form carbanions that can participate in further synthetic transformations .

TMP-Lithium Complexes
TMP is utilized in the preparation of TMP-lithium complexes that are essential for metalation of sensitive substrates under mild conditions. These complexes are crucial in synthesizing complex organic molecules .

Table 1: Summary of Organic Synthesis Applications

ApplicationDescription
DeprotonationActs as a base to form carbanions from acidic substrates
TMP-Lithium ComplexesUsed for metalation of sensitive organic substrates
Radical InitiatorsForms N-oxyl derivatives used as radical initiators in various reactions

Industrial Applications

Light Stabilizers
TMP is employed as a light stabilizer for polyolefins and other polymers. Its ability to quench free radicals makes it effective in preventing degradation caused by UV radiation .

Cocatalyst in Polymerization
In the field of polymer chemistry, TMP acts as a cocatalyst in olefin polymerizations (e.g., Ziegler catalysts), enhancing the efficiency of the polymerization process .

Medicinal Chemistry

Antioxidant Properties
Derivatives such as Metexyl (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) exhibit significant antioxidant properties and have been studied for their potential to induce apoptosis in tumor cells. Research has shown that these nitroxide radicals can scavenge reactive oxygen species effectively .

Table 2: Medicinal Applications

CompoundApplicationFindings
MetexylAntioxidant and antitumor agentInduces apoptosis in tumor cells; effective scavenger of free radicals
TEMPOStable free radical for oxidation reactionsUsed in selective oxidation of alcohols to aldehydes or ketones

Environmental Applications

Detection of Oil Freshness
Recent studies have explored the use of TEMPO in visual colorimetric detection systems for assessing the freshness of edible oils based on peroxide levels. This application highlights its role in food safety and quality control .

Case Studies

  • Antioxidant Efficacy of Metexyl
    A study investigated Metexyl's ability to act as an antioxidant in various experimental models. It demonstrated significant efficacy against oxidative stress induced by reactive oxygen species and showed promise for further pharmacological applications .
  • Use in Polymer Stabilization
    Research on TMP's application as a light stabilizer revealed that it significantly improved the lifespan and performance of polyolefin products when exposed to UV radiation .

Comparison with Similar Compounds

  • 2,6-Dimethylpiperidine
  • Pempidine
  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

Uniqueness: 2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a valuable reagent in various chemical reactions where controlled reactivity is desired .

Biological Activity

2,2,6,6-Tetramethylpiperidine (TMP) is a cyclic amine that has garnered attention for its diverse applications in organic chemistry and potential biological activities. This compound is primarily recognized for its role as a catalyst in various chemical reactions and as a metabolic intermediate. Recent studies have highlighted its antioxidant properties and implications in biological systems, warranting a comprehensive examination of its biological activity.

TMP is characterized by its stable piperidine ring structure with four methyl groups at the 2 and 6 positions. This unique configuration contributes to its steric hindrance and reactivity, making it an effective catalyst in chemical processes.

Antioxidant Properties

TMP and its derivatives have been identified as potent antioxidants. Research indicates that TMP can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Two derivatives, Tempace and Troxyl, synthesized from TMP, demonstrated significant antioxidant capabilities by effectively scavenging superoxide radicals and inhibiting the iron and ascorbate-driven Fenton reaction, which generates hydroxyl radicals .

Table 1: Antioxidant Activity of TMP Derivatives

CompoundSuperoxide Scavenging ActivityFenton Reaction Inhibition
TempaceHighSignificant
TroxylHighSignificant

Metabolism and Toxicity

TMP undergoes heme-catalyzed metabolism in human liver microsomes, resulting in the formation of 2,2-dimethylpyrrolidine (2,2-DMPy). This metabolic pathway involves the generation of nitroxide radicals as intermediates . While these metabolites may exhibit beneficial properties, there are concerns regarding the toxic effects of TMP on living organisms. Studies have shown that TEMPO (the oxidized form of TMP) can inhibit cell growth in yeast models and induce DNA double-strand breaks under certain conditions .

Case Study: TEMPO's Effects on Yeast
A study conducted on Saccharomyces cerevisiae revealed that TEMPO supplementation inhibited cell growth across various strains while simultaneously slowing aging in post-mitotic cells. The research highlighted a genoprotective effect by reducing DNA damage, although it also noted potential toxic effects on actively dividing cells .

Antimicrobial Activity

Recent investigations into TMP-substituted phenazines have demonstrated promising antibacterial activity against clinical strains. Seven novel TMP-substituted phenazines were tested and compared to clofazimine, revealing effective antimicrobial properties .

Table 2: Antimicrobial Activity of TMP-Substituted Phenazines

CompoundMinimum Inhibitory Concentration (MIC)Comparison to Clofazimine
TMP-Phenazine 14 µg/mLMore effective
TMP-Phenazine 28 µg/mLComparable
Clofazimine16 µg/mLBaseline

Mechanistic Insights

The proposed mechanism for TMP metabolism involves interactions with heme iron leading to the formation of a perferryl-oxygen complex. This complex facilitates the oxidation of TMP to an exocyclic iminium ion, which subsequently undergoes N-dealkylation . Understanding these mechanisms is crucial for assessing both the therapeutic potential and risks associated with TMP.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2,2,6,6-Tetramethylpiperidine in organic chemistry?

  • Methodological Answer : The compound is a sterically hindered base used to generate metallo-amide bases (e.g., Lithium tetramethylpiperidide) and stabilize reactive intermediates like silylketene acetals. It is critical in synthesizing hibarimicinone and 4-substituted quinazolines. Experimental protocols often involve inert atmospheres (N₂/Ar) to avoid moisture sensitivity. Its role as a precursor to TEMPO radicals (stable nitroxides) enables applications in oxidation and radical polymerization .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Due to flammability (DOT Class 3) and corrosivity, use local exhaust ventilation, avoid ignition sources, and store under nitrogen at ambient temperatures. PPE includes chemical-resistant gloves (JIS T 8116), gas masks for organic vapors, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers characterize this compound for purity and structural confirmation?

  • Methodological Answer : Employ NMR (¹H/¹³C) to confirm steric hindrance and methyl group resonance. Mass spectrometry (MS) validates molecular weight (141.25 g/mol), while IR spectroscopy identifies N-H stretches. Cross-reference with CAS 768-66-1 and InChIKey RKMGAJGJIURJSJ-UHFFFAOYSA-N for database consistency .

Advanced Research Questions

Q. How can steric hindrance in this compound influence reaction kinetics in organometallic synthesis?

  • Methodological Answer : The tetramethyl groups restrict nucleophilic attack, favoring bulky substrates. Kinetic studies under varying temperatures and pressures can quantify steric effects. Computational modeling (DFT) predicts transition states, while in situ FT-IR monitors intermediate formation. Compare reactivity with less-hindered analogs (e.g., piperidine) to isolate steric contributions .

Q. What experimental strategies resolve contradictions in reported radical scavenging efficiencies of TEMPO derivatives derived from this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace metal impurities. Use controlled radical polymerization (RAFT/ATRP) with standardized initiators and EPR spectroscopy to quantify radical lifetimes. Reproduce studies under inert conditions (Schlenk line) and validate via HPLC-MS to rule out side reactions .

Q. How can factorial design optimize reaction conditions for synthesizing 4-Amino-2,2,6,6-Tetramethylpiperidine derivatives?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF). Analyze yields via ANOVA and LC-MS. Use response surface methodology (RSM) to identify optimal conditions, ensuring reproducibility across three independent trials .

Q. What analytical approaches detect decomposition products of this compound under oxidative conditions?

  • Methodological Answer : Thermal degradation studies (TGA-DSC) coupled with GC-MS identify volatile byproducts (e.g., methylamines). For non-volatile residues, employ ESI-MS and XPS to detect oxidized species. Compare with NIST reference spectra and control experiments under nitrogen to distinguish thermal vs. oxidative pathways .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in solvent compatibility databases for this compound?

  • Methodological Answer : Cross-validate solubility data using nephelometry (turbidity measurements) in polar (H₂O, MeOH) and non-polar (hexane) solvents. Replicate conflicting studies with Karl Fischer titration to rule out moisture interference. Publish negative results and collaborate via platforms like PubChem to update community guidelines .

Q. Theoretical Framework Integration

Q. How can ligand field theory explain the coordination behavior of this compound in transition metal complexes?

  • Methodological Answer : The lone pair on the nitrogen atom participates in σ-donation to metal centers. UV-Vis and magnetic susceptibility measurements (SQUID) determine ligand field splitting (Δ₀). Compare with crystallographic data (XRD) to correlate steric bulk with distortion in octahedral vs. tetrahedral geometries .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine
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InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3
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InChI Key

RKMGAJGJIURJSJ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(CCCC(N1)(C)C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H19N
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DSSTOX Substance ID

DTXSID0061113
Record name Piperidine, 2,2,6,6-tetramethyl-
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Molecular Weight

141.25 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,2,6,6-Tetramethylpiperidine
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Vapor Pressure

0.98 [mmHg]
Record name 2,2,6,6-Tetramethylpiperidine
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CAS No.

768-66-1
Record name 2,2,6,6-Tetramethylpiperidine
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Synthesis routes and methods

Procedure details

Four amine bases were examined (Table 2) in THF or acetonitrile. Of the 4 amines examined, 2,2,6,6-tetramethylpiperidine gave the best results in both acetonitrile and THF (72%, 65%). Piperidine, which was used in the previous method, gave a low yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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